5-Hexenoic acid
CAS No.: 1577-22-6
Cat. No.: VC20943761
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1577-22-6 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | hex-5-enoic acid |
Standard InChI | InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8) |
Standard InChI Key | XUDOZULIAWNMIU-UHFFFAOYSA-N |
SMILES | C=CCCCC(=O)O |
Canonical SMILES | C=CCCCC(=O)O |
Boiling Point | 203.0 °C |
Melting Point | -37.0 °C |
Chemical Identity and Structure
Molecular Characteristics
5-Hexenoic acid, also known as hex-5-enoic acid or delta-hexenoic acid, is a six-carbon carboxylic acid with a terminal double bond. Its molecular formula is C6H10O2 with a molecular weight of 114.144 g/mol . This compound features a carboxylic acid group at one end of a five-carbon chain and a vinyl group at the opposite end, making it valuable for various chemical transformations due to these reactive functional groups .
The compound is registered with CAS number 1577-22-6 and possesses the IUPAC Standard InChIKey XUDOZULIAWNMIU-UHFFFAOYSA-N . Its structure can be represented using the SMILES notation C=CCCCC(=O)O, which indicates its linear chain with terminal unsaturation .
Structural Identifiers
5-Hexenoic acid is cataloged in various chemical databases and reference systems, providing a comprehensive identification framework for research and industrial applications. The following table summarizes the key identifiers:
Physical and Chemical Properties
Physical Properties
5-Hexenoic acid exists as a colorless liquid under standard conditions . Its physical properties are crucial for handling, storage, and application in laboratory and industrial settings.
The compound has a boiling point of 203°C, making it a relatively high-boiling organic acid compared to shorter-chain carboxylic acids . This property is important for purification processes such as distillation.
Chemical Reactivity
The chemical reactivity of 5-hexenoic acid is primarily determined by its two functional groups: the carboxylic acid and the terminal alkene. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation, while the terminal alkene can undergo additions, oxidations, and various catalytic transformations .
One of the most significant reactions of 5-hexenoic acid is bromolactonization, a process in which the carboxylic acid undergoes intramolecular cyclization with the alkene in the presence of bromine to form a brominated lactone . This reaction has substantial importance in asymmetric synthesis for creating chiral lactones with potential pharmaceutical applications.
Spectroscopic Properties
Applications in Synthetic Chemistry
Asymmetric Synthesis
One of the most significant applications of 5-hexenoic acid is in asymmetric synthesis, particularly in the preparation of chiral lactones. Research has demonstrated that derivatives of 5-hexenoic acid can undergo asymmetric bromolactonization when catalyzed by chiral bifunctional sulfide catalysts .
These reactions are particularly valuable because they address a challenging area in organic synthesis: the enantioselective halolactonization of alkenoic acids without substituents on the carbon-carbon double bond. The resulting optically active δ-valerolactones have potential applications as building blocks in pharmaceutical development .
Development of Bioactive Compounds
Research into derivatives of 5-hexenoic acid has led to the development of compounds with significant biological activity. Notably, 6-aryl-2,4-dioxo-5-hexenoic acids have been identified as novel HIV-1 integrase inhibitors with potent antiretroviral activity .
One compound in this series demonstrated an EC50 value of 1.5 μM against HIV-1 in cell-based assays and showed significant inhibition against recombinant HIV-1 integrase, with IC50 values of 7.9 μM for strand transfer and 7.0 μM for 3'-processing . These findings highlight the potential of 5-hexenoic acid derivatives in antiviral drug development.
Further research has explored the development of dual inhibitors targeting both HIV-1 integrase and RNase H based on the 5-hexenoic acid scaffold. For example, pyrrolyl diketohexenoic derivatives have been designed to simultaneously inhibit both enzymes, representing an innovative approach to antiviral therapy .
Pharmaceutical Research
The synthetic utility of 5-hexenoic acid extends to the development of various pharmaceutical intermediates. The following table summarizes some key research findings related to 5-hexenoic acid derivatives in pharmaceutical applications:
Future Research Directions
Expanding Synthetic Applications
The unique structure of 5-hexenoic acid, with its terminal alkene and carboxylic acid functional groups, continues to offer opportunities for developing new synthetic methodologies. Future research may explore novel catalytic systems for asymmetric transformations using this compound as a substrate, potentially leading to more efficient pathways for creating complex chiral molecules.
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